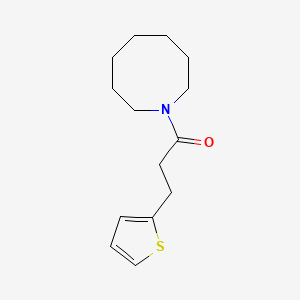
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one, commonly known as Pyrovalerone, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that acts as a stimulant and is known for its euphoric effects. Pyrovalerone was first synthesized in the 1960s and has since been used for various scientific research applications.
Mechanism of Action
Pyrovalerone acts as a stimulant by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which means that more dopamine is available to bind to dopamine receptors. This leads to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects
Pyrovalerone has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause sweating and tremors. It also has a number of effects on the central nervous system, including increased alertness, focus, and energy.
Advantages and Limitations for Lab Experiments
One advantage of using Pyrovalerone in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, Pyrovalerone is a psychoactive drug and can have a number of side effects, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on Pyrovalerone. One area of interest is the development of new drugs that can target dopamine receptors in the brain. Another area of interest is the use of Pyrovalerone in the treatment of addiction and other neurological disorders. Finally, there is a need for further research on the long-term effects of Pyrovalerone use, particularly in relation to addiction and other neurological disorders.
Synthesis Methods
Pyrovalerone can be synthesized using a variety of methods. One common method involves the reaction of 2-thiophenecarboxylic acid with 1-pyrrolidin-1-ylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield Pyrovalerone.
Scientific Research Applications
Pyrovalerone has been used in various scientific research applications, including studies on the central nervous system and drug addiction. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders.
properties
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUCENNKVOERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
